molecular formula C7H16N2O2S B2497216 N-Methyl-N-(piperidin-4-YL)methanesulfonamide CAS No. 70724-74-2

N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Cat. No. B2497216
CAS RN: 70724-74-2
M. Wt: 192.28
InChI Key: WBTUQGABDDZFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513239B2

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (1.20 g, 5.58 mmole, Astatech) and triethylamine (3.2 mL, 22.95 mmole) in dichloromethane (70 mL) at 0° C. was added methanesulfonyl chloride (724 mg, 6.287 mmole, Aldrich). The mixture was allowed to stir for 30 min before washed successively with aqueous sodium bicarbonate and water and concentrated to dryness. The residue was taken up in dichloromethane (20 mL), treated with trifluoroacetic acid (20 mL) and allowed to stir for 3 h before it was concentrated to dryness. The residue was dissolved in dichloromethane, washes with aqueous sodium bicarbonate and concentrated to give N-methyl-N-piperidin-4-yl-methanesulfonamide (1.61 g) which was used without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
724 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(N(CC)CC)C.[CH3:23][S:24](Cl)(=[O:26])=[O:25]>ClCCl>[CH3:15][N:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[S:24]([CH3:23])(=[O:26])=[O:25]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
724 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before washed successively with aqueous sodium bicarbonate and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with trifluoroacetic acid (20 mL)
STIRRING
Type
STIRRING
Details
to stir for 3 h before it
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
with aqueous sodium bicarbonate and concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(S(=O)(=O)C)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 150.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.